molecular formula C10H10N2O B3245087 1-(7-amino-1H-indol-3-yl)ethanone CAS No. 165669-20-5

1-(7-amino-1H-indol-3-yl)ethanone

Cat. No.: B3245087
CAS No.: 165669-20-5
M. Wt: 174.2 g/mol
InChI Key: FHLFNQZCQWYKLZ-UHFFFAOYSA-N
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Description

1-(7-amino-1H-indol-3-yl)ethanone is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. This compound, specifically, features an indole core with an amino group at the 7th position and an ethanone group at the 3rd position, making it a valuable molecule for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-amino-1H-indol-3-yl)ethanone typically involves the construction of the indole core followed by functionalization at the desired positions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with ketones under acidic conditions to form the indole ring. Subsequent steps involve introducing the amino group at the 7th position and the ethanone group at the 3rd position through various substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are tailored to scale up the production while maintaining the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(7-amino-1H-indol-3-yl)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted indoles, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(7-amino-1H-indol-3-yl)ethanone has a broad range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(7-amino-1H-indol-3-yl)ethanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    1-(1H-indol-3-yl)ethanone: Lacks the amino group at the 7th position, resulting in different chemical and biological properties.

    1-(7-methyl-1H-indol-3-yl)ethanone:

Uniqueness: 1-(7-amino-1H-indol-3-yl)ethanone is unique due to the presence of both the amino and ethanone groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

1-(7-amino-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6(13)8-5-12-10-7(8)3-2-4-9(10)11/h2-5,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLFNQZCQWYKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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